molecular formula C14H18FN3O B15051233 1-(2-fluoroethyl)-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B15051233
M. Wt: 263.31 g/mol
InChI Key: WBFFEMXRAXZXLJ-UHFFFAOYSA-N
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Description

This compound is a pyrazol-4-amine derivative characterized by three key substituents:

  • 2-Fluoroethyl group: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • 3-Methyl group: Steric effects may influence binding interactions in biological systems.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C14H18FN3O/c1-11-14(10-18(17-11)7-6-15)16-9-12-4-3-5-13(8-12)19-2/h3-5,8,10,16H,6-7,9H2,1-2H3

InChI Key

WBFFEMXRAXZXLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)OC)CCF

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methoxybenzylamine: This intermediate is synthesized by reacting 3-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions.

    Formation of the pyrazole ring: The next step involves the cyclization of 3-methoxybenzylamine with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the fluoroethyl group:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and inferred properties:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Features
1-(2-Fluoroethyl)-N-(3-Methoxybenzyl)-3-methyl-1H-pyrazol-4-amine R1 = 2-Fluoroethyl, R2 = 3-Methoxybenzyl, R3 = Methyl C₁₅H₁₉FN₃O 276.33 (free base) High lipophilicity due to methoxybenzyl; potential CNS activity
N-Butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine R1 = 2-Fluoroethyl, R2 = Butyl, R3 = Methyl C₁₀H₁₉ClFN₃ 235.73 Lower aromaticity; increased flexibility from butyl chain
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine R1 = Ethyl, R2 = H, R3 = Trifluoromethyl C₆H₈F₃N₃ 179.14 Electron-withdrawing CF₃ group; reduced steric bulk
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine R1 = Pyridin-3-yl, R2 = Cyclopropyl, R3 = Methyl C₁₃H₁₅N₅ 241.29 Heteroaromatic pyridine ring; possible metal coordination sites
4-Chloro-1-[(4-fluorophenyl)methyl]-1H-pyrazol-3-amine R1 = 4-Fluorobenzyl, R2 = Cl, R3 = H C₁₀H₉ClFN₃ 225.65 Halogenated benzyl and pyrazole; increased electronegativity

Key Comparative Insights

Lipophilicity and Bioavailability
  • In contrast, the trifluoromethyl group in increases electronegativity, which may reduce membrane permeability but enhance binding to polar active sites.
Physicochemical Properties
  • The dihydrochloride salt form (mentioned in ) of the target compound would improve aqueous solubility compared to the free base.
  • Pyridine-containing analogs (e.g., ) may exhibit unique solubility profiles due to the basic nitrogen atom.

Biological Activity

1-(2-fluoroethyl)-N-(3-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article reviews the synthesis, biological activity, and structure-activity relationship (SAR) of this compound based on existing literature.

Synthesis

The compound can be synthesized through a series of reactions involving the appropriate pyrazole derivatives and functionalized benzyl amines. The synthesis typically involves:

  • Formation of the Pyrazole Ring : The initial step often includes the condensation of 3-methyl-1H-pyrazol-4-amine with a suitable aldehyde.
  • Fluorination : The introduction of the fluoroethyl group can be achieved via nucleophilic substitution methods.
  • Final Assembly : The final compound is obtained through reductive amination or similar coupling reactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 1: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Reference
This compoundTBD
Diclofenac10
2-Methoxy-4-(1-phenyl-3-methylpyrazol-5-yl)phenol5

The structure-activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances the compound's ability to interact with target proteins involved in inflammation, making it a promising candidate for further development.

Anticancer Potential

In addition to its anti-inflammatory effects, preliminary studies suggest that this pyrazole derivative may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves modulation of signaling pathways related to cell proliferation and survival.

Case Studies

A notable case study involved evaluating a series of pyrazole derivatives for their biological activity against various cancer cell lines. The results demonstrated that modifications to the side chains significantly influenced their cytotoxicity profiles.

Example Study Findings:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Key Findings :
    • Compounds with electron-withdrawing groups showed enhanced cytotoxicity.
    • The methoxy group was essential for optimal activity against MCF-7 cells.

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